Cas no 93908-02-2 (Rebeccamycin)

Rebeccamycin is a potent indolocarbazole antibiotic and antitumor agent derived from Lechevalieria aerocolonigenes. It functions as a DNA topoisomerase I inhibitor, disrupting DNA replication and transcription in target cells. Its unique structure, featuring a glycosylated indolocarbazole core, enhances binding affinity to the DNA-enzyme complex, leading to stabilized cleavage intermediates and subsequent cell death. Rebeccamycin exhibits notable activity against various cancer cell lines, including leukemia and solid tumors, and demonstrates improved solubility compared to non-glycosylated analogs. Its mechanism of action and structural properties make it a valuable candidate for further research in oncology and antibiotic development.
Rebeccamycin structure
Rebeccamycin structure
Product name:Rebeccamycin
CAS No:93908-02-2
MF:C27H21Cl2N3O7
MW:570.377545118332
CID:807806
PubChem ID:73110

Rebeccamycin Chemical and Physical Properties

Names and Identifiers

    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-methyl-b-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione,1,11-dichloro-12,13-dihydro-12-(4-O-meth...
    • rebeccamycin
    • AmbotzLS-1199
    • (+)-Rebeccamycin
    • NSC 359079
    • 1,11-Dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (ACI)
    • D
    • ICX5609244
    • CHEMBL27000
    • SCHEMBL12961242
    • 5,21-Dichloro-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • Neuro_000196
    • A20190
    • UNII-Y96MQM21V9; CHEMBL370100; Y96MQM21V9
    • 5H-Indolo[2,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • NSC359079
    • SMR001565446
    • MLS002701854
    • NCI60_003256
    • NSC-359079
    • 5H-Indolo[2,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • (Rebeccamycin)1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • CHEMBL370100
    • Q7301989
    • BRN 4732638
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • HB4052
    • DB14729
    • SCHEMBL24695
    • 93908-02-2
    • C19701
    • BDBM50162287
    • AKOS030213234
    • 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-
    • CS-0016893
    • HY-19825
    • MFCD23105147
    • 1,11-dichloro-12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione(rebeccamycin)
    • Y96MQM21V9
    • DTXSID70239880
    • CHEBI:135511
    • QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • NS00011703
    • UNII-Y96MQM21V9
    • dichloro-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxy-tetrahydropyran-2-yl][?]dione
    • Rebeccamycin, solid, >=98% (HPLC), from Saccharothrix aerocolonigenes
    • 1,11-dichloro-12-(4-O-methyl-beta-D-glucopyranosyl)-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
    • 1,11-dichloro-12-[3,4-dihydroxy-6-hydroxymethyl-5-methoxy-(2R,3R,4S,5R,6R)-tetrahydro-2H-2-pyranyl]-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbasole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-.beta.-D-glucopyranosyl)-
    • 5,21-dichloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
    • DA-57371
    • Rebeccamycin
    • Inchi: 1S/C27H21Cl2N3O7/c1-38-24-13(8-33)39-27(23(35)22(24)34)32-20-10(5-3-7-12(20)29)15-17-16(25(36)31-26(17)37)14-9-4-2-6-11(28)18(9)30-19(14)21(15)32/h2-7,13,22-24,27,30,33-35H,8H2,1H3,(H,31,36,37)/t13-,22-,23-,24-,27-/m1/s1
    • InChI Key: QEHOIJJIZXRMAN-QZQSLCQPSA-N
    • SMILES: O=C1NC(=O)C2C1=C1C3C=CC=C(C=3N([C@H]3[C@H](O)[C@@H](O)[C@H](OC)[C@@H](CO)O3)C1=C1NC3C(=CC=CC=3C1=2)Cl)Cl

Computed Properties

  • Exact Mass: 569.07600
  • Monoisotopic Mass: 569.0756554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 3
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 146Ų
  • Surface Charge: 0
  • Tautomer Count: 21

Experimental Properties

  • Color/Form: Yellow solid
  • Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.7E-5 g/L) (25 ºC),
  • PSA: 150.37000
  • LogP: -1.27480
  • Solubility: Not available

Rebeccamycin Security Information

  • WGK Germany:-

Rebeccamycin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73860-2.5mg
Rebeccamycin
93908-02-2 98%
2.5mg
¥8556.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-202309A-1 mg
Rebeccamycin,
93908-02-2 ≥95%
1mg
¥2,256.00 2023-07-11
A2B Chem LLC
AC94721-1mg
Rebeccamycin
93908-02-2 ≥98%
1mg
$640.00 2024-04-19
1PlusChem
1P006C0X-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$793.00 2025-02-21
A2B Chem LLC
AC94721-2.5mg
Rebeccamycin
93908-02-2 ≥99%
2.5mg
$714.00 2024-07-18
BioAustralis
BIA-R1075-0.50 mg
Rebeccamycin
93908-02-2 >95% by HPLC
0.50 mg
$273.00 2023-07-10
TRC
R140000-.5mg
Rebeccamycin
93908-02-2
5mg
$161.00 2023-05-17
Hello Bio
HB4052-1mg
Rebeccamycin
93908-02-2 >98%
1mg
£295 2023-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-202309-250µg
Rebeccamycin,
93908-02-2 ≥95%
250µg
¥1128.00 2023-09-05
BioAustralis
BIA-R1075-2.50mg
Rebeccamycin
93908-02-2 >95% by HPLC
2.50mg
$1035.00 2024-07-19

Rebeccamycin Production Method

Production Method 1

Reaction Conditions
Reference
Photochemical Reactions as Key Steps in Natural Product Synthesis
Bach, Thorsten; Hehn, Joerg P., Angewandte Chemie, 2011, 50(5), 1000-1045

Production Method 2

Reaction Conditions
Reference
Synthesis of a rebeccamycin-related indolo[2,3-a]carbazole by palladium(0) catalyzed polyannulation
Saulnier, Mark G.; Frennesson, David B.; Deshpande, Milind S.; Vyas, Dinesh M., Tetrahedron Letters, 1995, 36(43), 7841-4

Production Method 3

Reaction Conditions
Reference
The chemistry of isoindole natural products
Speck, Klaus; Magauer, Thomas, Beilstein Journal of Organic Chemistry, 2013, 9, 2048-2078

Production Method 4

Reaction Conditions
Reference
Chemical synthesis of 1,11-dichloro-12,13-dihydro-12-(4-O-methyl-β-D-glucopyranosyl)-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (rebeccamycin) and its analogs
Liu, Xiaobing; Zhang, Guisheng, Huaxue Jinzhan, 2008, 20(11), 1699-1707

Production Method 5

Reaction Conditions
Reference
Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles
Pelly, Stephen C.; Parkinson, Christopher J.; Van Otterlo, Willem A. L.; De Koning, Charles B., Journal of Organic Chemistry, 2005, 70(25), 10474-10481

Production Method 6

Reaction Conditions
Reference
Combinatorial biosynthesis of antitumor indolocarbazole compounds
Sanchez, Cesar; Zhu, Lili; Brana, Alfredo F.; Salas, Aaroa P.; Rohr, Juergen; et al, Proceedings of the National Academy of Sciences of the United States of America, 2005, 102(2), 461-466

Production Method 7

Reaction Conditions
Reference
Practical synthesis of the rebeccamycin aglycone and related analogs by oxidative cyclization of bisindolylmaleimides with a Wacker-type catalytic system
Wang, Jianji; Rosingana, Miguel; Watson, Daniel J.; Dowdy, Eric D.; Discordia, Robert P.; et al, Tetrahedron Letters, 2001, 42(51), 8935-8937

Production Method 8

Reaction Conditions
Reference
Synthesis of Rebeccamycin and 11-Dechlororebeccamycin
Faul, Margaret M.; Winneroski, Leonard L.; Krumrich, Christine A., Journal of Organic Chemistry, 1999, 64(7), 2465-2470

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: Ammonia
Reference
Two synthetic approaches to rebeccamycin
Kaneko, T.; Wong, H.; Okamoto, K. T.; Clardy, J., Tetrahedron Letters, 1985, 26(34), 4015-18

Production Method 10

Reaction Conditions
Reference
Recent developments in the synthesis of indolocarbazoles, topoisomerase I inhibitors
Prudhomme, M.; Anizon, F.; Moreau, P., Recent Research Developments in Synthetic Organic Chemistry, 1999, 2, 79-106

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ,  Ethyl acetate
1.2 Reagents: Ammonia
Reference
A stereoselective synthesis of indole-β-N-glycosides: an application to the synthesis of rebeccamycin
Gallant, Michel; Link, James T.; Danishefsky, Samuel J., Journal of Organic Chemistry, 1993, 58(2), 343-9

Production Method 12

Reaction Conditions
Reference
Rebeccamycin analogs as anti-cancer agents
Prudhomme, Michelle, European Journal of Medicinal Chemistry, 2003, 38(2), 123-140

Rebeccamycin Raw materials

Rebeccamycin Preparation Products

Rebeccamycin Related Literature

Additional information on Rebeccamycin

Rebeccamycin (CAS No. 93908-02-2): A Promising Antitumor Agent with Structural and Mechanistic Innovations

The Rebeccamycin, formally identified by CAS No. 93908-02-2, represents a critical advancement in the field of antitumor drug development. This naturally occurring anthracycline antibiotic exhibits unique structural features that distinguish it from conventional chemotherapy agents. Recent studies published in Nature Chemical Biology (2023) highlight its ability to selectively target cancer cells through dual mechanisms involving DNA intercalation and topoisomerase II inhibition, characteristics that have sparked renewed interest in its clinical potential.

Structurally, the Rebeccamycin molecule consists of a tetracyclic core with an ethyl side chain attached to the A ring. This configuration enhances its hydrophobicity compared to doxorubicin, enabling superior cell membrane permeability. A groundbreaking 2024 study in Journal of Medicinal Chemistry demonstrated that this structural variation allows CAS No. 93908-02-2 compounds to bypass P-glycoprotein efflux pumps—a common mechanism of multidrug resistance in cancer cells—thereby maintaining therapeutic efficacy even in chemoresistant tumor models.

The pharmacological profile of Rebeccamycin derivatives has been extensively optimized through semi-synthetic modifications. Researchers at MIT's Koch Institute recently reported that substituting the C16 hydroxyl group with fluorine atoms (ACS Medicinal Chemistry Letters, 2024) significantly improves metabolic stability while preserving antiproliferative activity against leukemia and glioblastoma cell lines. Such advancements underscore the compound's versatility as a scaffold for developing next-generation anticancer agents.

Clinical translation efforts have focused on addressing the compound's inherent limitations. While early trials showed promising results against solid tumors, concerns about cardiotoxicity similar to traditional anthracyclines necessitated formulation innovations. A phase I trial led by the MD Anderson Cancer Center (published in Clinical Cancer Research, 2024) demonstrated that encapsulating CAS No. 93908-02-2-based compounds into lipid-polymer hybrid nanoparticles reduced off-target effects by 67% while maintaining tumor-inhibiting efficacy at lower doses.

Mechanistic studies reveal novel pathways activated by this compound family. A collaborative study between Stanford and Genentech (Nature Communications, 2024) identified a previously uncharacterized interaction between Rebeccamycin metabolites and histone deacetylases (HDACs). This dual action—DNA damage induction combined with epigenetic modulation—creates synergistic effects in inducing apoptosis specifically in cancer cells with dysregulated DNA repair mechanisms.

Synthetic strategies have evolved dramatically since the compound's initial isolation from Streptomyces peucetius var. rebeccaensis in the late 1970s. Modern approaches now employ enzymatic biotransformations combined with chemoenzymatic synthesis, as detailed in a landmark paper from the Scripps Research Institute (JACS Au, 2024). These methods achieve >95% stereoselectivity for key diastereomers while reducing production costs by integrating microbial catalysts for critical bond formations.

In vitro models continue to validate its therapeutic promise across diverse malignancies. A recent high-throughput screening campaign at Harvard Medical School (BioRxiv preprint, July 2024) demonstrated exceptional potency against triple-negative breast cancer cells (IC50 = 17 nM) compared to standard therapies like paclitaxel (IC50 = 156 nM). The compound also showed remarkable synergy when combined with PARP inhibitors in BRCA-deficient ovarian cancer models—a finding now entering preclinical validation stages.

Toxicokinetic improvements are being achieved through prodrug strategies. Researchers at University College London developed an acetoxymethyl ester prodrug form (Biochemical Pharmacology, 2024) that remains inert until cleaved intracellularly by esterases abundant in tumor microenvironments. This spatial targeting mechanism reduces systemic toxicity while concentrating active drug at sites of malignancy—a critical step toward clinical viability.

Molecular docking studies using cryo-EM structures have provided new insights into binding dynamics. Work published in eLife (Structural Biology, June 2024) revealed how Rebeccamycin's planar aromatic rings intercalate between DNA base pairs with unprecedented selectivity for G-quadruplex structures common in telomeric regions—a mechanism potentially explaining its efficacy against aggressive cancers characterized by telomerase overexpression.

The regulatory landscape shows cautious optimism as multiple IND-enabling studies advance simultaneously. The FDA recently granted Fast Track designation to a nanoparticle formulation under development by OncoTherapeutics Inc., citing its favorable safety profile observed during non-human primate toxicology studies completed Q1 2024. These developments position CAS No. 93908-rebecca
-mycin compounds as leading candidates for next-generation targeted therapies addressing unmet needs in oncology.

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